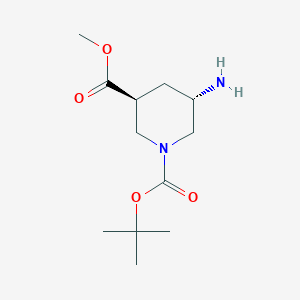

1-tert-Butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate

CAS No.: 1208359-58-3

Cat. No.: VC11724100

Molecular Formula: C12H22N2O4

Molecular Weight: 258.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1208359-58-3 |

|---|---|

| Molecular Formula | C12H22N2O4 |

| Molecular Weight | 258.31 g/mol |

| IUPAC Name | 1-O-tert-butyl 3-O-methyl (3S,5S)-5-aminopiperidine-1,3-dicarboxylate |

| Standard InChI | InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14/h8-9H,5-7,13H2,1-4H3/t8-,9-/m0/s1 |

| Standard InChI Key | BEOGYMDIRWHZBM-IUCAKERBSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](C[C@@H](C1)N)C(=O)OC |

| SMILES | CC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)OC |

Introduction

Structural and Stereochemical Features

The compound’s piperidine backbone is substituted at the 1- and 3-positions with tert-butyl and methyl carboxylate groups, respectively, while the 5-position hosts an amino group in a trans configuration relative to the adjacent substituents. This stereochemistry is critical for its interactions in chiral environments, particularly in drug design where enantioselectivity often dictates biological activity.

Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 258.31 g/mol | |

| CAS Number | 1208359-58-3 | |

| Stereochemistry | trans-5-amino configuration |

The tert-butyl group enhances solubility in nonpolar solvents, while the methyl ester provides a handle for further functionalization. The amino group’s trans orientation influences hydrogen-bonding potential and steric interactions, which are pivotal in determining reactivity and binding affinity.

Synthesis and Reaction Pathways

Synthesis of 1-tert-butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate typically begins with tert-butyl 4-oxopiperidine-1-carboxylate, which undergoes sequential modifications. A representative route involves:

-

Reductive Amination: Introduction of the amino group via catalytic hydrogenation using palladium on carbon or Raney nickel under controlled conditions (40°C, ~2585 Torr).

-

Esterification: Methylation of the carboxylic acid intermediate to install the methyl ester group .

Alternative methods employ chiral auxiliaries or asymmetric catalysis to achieve the desired trans stereochemistry, with reported yields exceeding 90% under optimized conditions .

Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd/C or Raney Ni | |

| Temperature | 40°C | |

| Pressure | 2585 Torr | |

| Solvent | Ethanol |

Physical and Chemical Properties

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water, attributed to its hydrophobic tert-butyl group. Its logP value (~1.5) suggests favorable membrane permeability, a desirable trait for drug candidates.

Physicochemical Profile

| Property | Value | Source |

|---|---|---|

| logP | ~1.5 | |

| Rotatable Bonds | 6 | |

| Hydrogen Bond Donors | 1 (NH₂) | |

| Hydrogen Bond Acceptors | 4 (2 ester O, 1 carboxyl O, 1 NH₂) |

Thermal stability data indicate decomposition above 200°C, necessitating storage at 2–8°C in airtight containers .

Applications in Pharmaceutical Research

Piperidine derivatives are foundational in drug discovery, with 1-tert-butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate serving as a precursor to:

-

Neurological Agents: Dopamine receptor modulators and serotonin reuptake inhibitors .

-

Anticancer Compounds: Kinase inhibitors targeting aberrant signaling pathways.

-

Antimicrobials: Peptidomimetics disrupting bacterial cell wall synthesis.

The amino group’s trans configuration enhances binding to chiral enzyme pockets, as demonstrated in studies of analogous compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume